16-Epiestriol-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

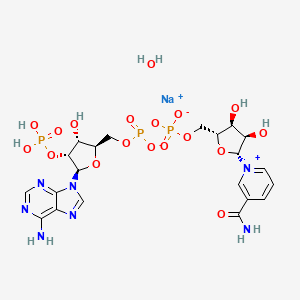

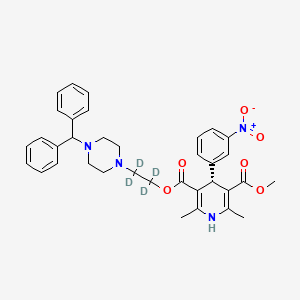

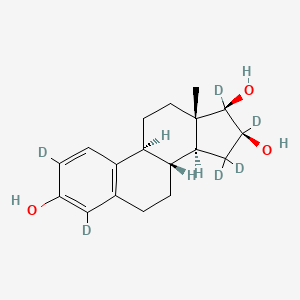

16-Epiestriol-d6 is a labelled metabolite of Estradiol . It is one of the three main estrogens produced by the human body . It is used for research purposes .

Synthesis Analysis

The synthesis of 16-Epiestriol involves several steps. Estrone is used as the starting material. After some simple synthetic steps, 16-epiestriol is yielded .Molecular Structure Analysis

The molecular formula of 16-Epiestriol-d6 is C18H18D6O3 . The molecular weight is 294.42 .Chemical Reactions Analysis

While specific chemical reactions involving 16-Epiestriol-d6 are not detailed in the search results, it’s important to note that the compound is a metabolite of Estradiol .Physical And Chemical Properties Analysis

16-Epiestriol-d6 is a crystalline solid . It is soluble in ethanol . The boiling point is 469.02ºC at 760 mmHg . The melting point is 289-291°C (lit.) . The density is 1.282g/cm3 .Aplicaciones Científicas De Investigación

Glucuronidation of Estrogens

16-Epiestriol, along with other estrogen variants, is studied for its glucuronidation by human UDP-glucuronosyltransferases (UGTs), which is a key process in estrogen metabolism. The study by Sneitz et al. (2013) provides insights into the regiospecificity and stereospecificity of UGTs towards 16-epiestriol, highlighting the enzyme's preferences and activities in metabolizing estrogens. This research is crucial for understanding the metabolism of estrogens in the human body, particularly in the liver and intestine, and for the development of therapeutic strategies targeting estrogen-related disorders (Sneitz et al., 2013).

Antimicrobial Potential

The antimicrobial potential of natural epiestriol-16 against multidrug-resistant Acinetobacter baumannii has been explored by Skariyachan et al. (2020). This research demonstrates the compound's significant binding potential towards prioritized drug targets of the bacterium, providing a foundation for developing new antimicrobial agents. The study opens avenues for utilizing natural epiestriol-16 in combating carbapenem and colistin-resistant A. baumannii, showcasing an innovative approach to addressing antibiotic resistance (Skariyachan et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-BRKOECIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747701 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epiestriol-d6 | |

CAS RN |

221093-41-0 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)